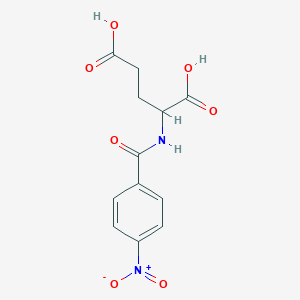

N-(4-Nitrobenzoyl)glutamic acid

Description

Contextualization within Amino Acid Derivative Research

Amino acids are the fundamental building blocks of proteins, but their significance extends far beyond this primary role. Through natural or synthetic modifications, they form a vast array of amino acid derivatives with diverse functions. amerigoscientific.com These modifications can include simple processes like methylation or phosphorylation, or the attachment of more complex chemical groups. amerigoscientific.com Such alterations can dramatically change a molecule's properties, influencing everything from cellular signaling to metabolic regulation. amerigoscientific.com

N-(4-Nitrobenzoyl)glutamic acid fits into this context as a synthetically modified amino acid. ontosight.aiontosight.ai By attaching the nitrobenzoyl group to the glutamic acid backbone, chemists create a molecule with unique characteristics not found in the parent amino acid. This positions the compound as a valuable tool for specific research applications, allowing scientists to probe biological systems in ways that glutamic acid itself cannot. ontosight.ai For instance, its structural similarity to glutamic acid allows it to interact with glutamate (B1630785) transporters and receptors, making it a useful probe for studying glutamatergic neurotransmission. ontosight.ai

Historical Perspective of Investigations on Benzoylated Amino Acids

Benzoylation, the process of attaching a benzoyl group to a molecule, is a classic and enduring technique in organic chemistry. tandfonline.com Historically, it has been employed as an inexpensive and effective method to protect amino functionalities during multi-step syntheses and to facilitate the characterization and identification of amines and amino acids. tandfonline.comijirset.com The Schotten-Baumann reaction, a method often using benzoyl chloride in the presence of a base, is a widely applied traditional procedure for benzoylation. ijirset.com

Over the years, research has focused on refining these methods to be more efficient and environmentally friendly. tandfonline.comijirset.com For example, studies have demonstrated successful benzoylation of amino acids in brine solutions or using green, recyclable catalysts like PEG-400, which can improve yields and simplify the reaction process. tandfonline.comijirset.com This historical development of benzoylation techniques provides the foundation for the synthesis of compounds like this compound and other N-benzoyl amino acid derivatives that are now used in a wide range of scientific studies. ijirset.comscielo.org.mx

Significance in Contemporary Biochemical and Medicinal Chemistry Research

This compound and its related structures are significant in modern research primarily as chemical intermediates and as scaffolds for developing biologically active molecules.

Key Research Applications:

Synthetic Intermediate: The compound serves as a crucial precursor in the synthesis of more complex molecules. Notably, it is an intermediate in the production of N-(4-aminobenzoyl)-L-glutamic acid, a key component in the synthesis of the essential vitamin folic acid. patsnap.comgoogle.com It has also been used in the synthesis of (-)-α-Acetylmethadol, a synthetic opioid. chemicalbook.com

Enzyme Inhibition Studies: Derivatives of benzoylated amino acids are actively investigated as enzyme inhibitors. For example, a series of N-benzoyl amino acid analogues, inspired by a virtual screening hit, were synthesized and tested for their ability to inhibit human DNA Methyl Transferases (DNMTs), which are promising targets in epigenetic therapies. nih.gov Specifically, L-glutamic acid derivatives showed the highest potential in preventing DNA methylation. nih.gov Similarly, N-substituted D-glutamic acid dipeptides have been prepared and evaluated as potent inhibitors of Angiotensin-Converting Enzyme (ACE). nih.gov Other related structures, N-aminoacyl-O-4-nitrobenzoyl hydroxamates, have been studied as inhibitors of various aminopeptidases. nih.gov

Biochemical Probes: Due to its structure, which mimics glutamic acid, N-(4-Nitrobenzoyl)-D-glutamic acid is explored as a potential probe for investigating glutamate metabolism and transport systems. ontosight.ai

Anticancer Research Context: While direct studies on this compound's anticancer activity are not prominent, research on related glutamic acid derivatives shows this is an active area of investigation. Synthetic amides of L-glutamic acid have demonstrated activity against certain cancer cell lines, and glutamic acid is often used as a conjugate to increase the efficacy of anticancer drugs. nih.gov Furthermore, studies on other nitro-containing compounds, such as N-alkyl-nitroimidazoles and N-(4′-nitrophenyl)-l-prolinamides, have reported cytotoxic activities against various human carcinoma cell lines, highlighting the potential interest in the nitrobenzoyl moiety for developing new therapeutic agents. nih.govopenmedicinalchemistryjournal.com

Summary of Research Applications

| Area of Research | Specific Application of this compound or Derivatives | Reference |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for Folic Acid synthesis. | patsnap.comgoogle.com |

| Pharmaceutical Synthesis | Used in the synthesis of (-)-α-Acetylmethadol. | chemicalbook.com |

| Enzyme Inhibition | Derivatives studied as inhibitors of DNA Methyl Transferases (DNMTs). | nih.gov |

| Enzyme Inhibition | Derivatives studied as Angiotensin-Converting Enzyme (ACE) inhibitors. | nih.gov |

| Biochemical Research | Used as a probe to study glutamate transport and metabolism. | ontosight.ai |

| Medicinal Chemistry | Serves as a scaffold for compounds with potential anticancer activity. | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-nitrobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJZBJAFCSWMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6758-40-3 | |

| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006758403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N 4 Nitrobenzoyl Glutamic Acid

Classical and Contemporary Synthetic Routes to N-(4-Nitrobenzoyl)glutamic Acid

The synthesis of this compound is primarily achieved through the formation of an amide bond between glutamic acid and a 4-nitrobenzoyl moiety. This process begins with the activation of 4-nitrobenzoic acid, followed by its reaction with glutamic acid.

The principal method for synthesizing this compound involves a condensation reaction between a glutamic acid source, typically L-glutamic acid or its salt (sodium glutamate), and an activated 4-nitrobenzoyl precursor. google.compatsnap.com The most common precursor is 4-nitrobenzoyl chloride. google.comgoogle.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amino group (-NH₂) of glutamic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, typically carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct.

Acyl Chloride Formation: 4-nitrobenzoic acid is converted into the more reactive 4-nitrobenzoyl chloride. google.comgoogle.com

Condensation: The newly formed 4-nitrobenzoyl chloride is reacted with sodium glutamate (B1630785) in an aqueous solution to yield N-(4-Nitrobenzoyl)-L-glutamic acid. google.compatsnap.com

The efficiency of the synthesis, particularly the initial acylation step, is highly dependent on the choice of chlorinating agent, catalyst, and solvent. Research has moved from traditional reagents like thionyl chloride to more sophisticated systems to achieve milder conditions and better yields. patsnap.com

Modern approaches utilize agents like oxalyl chloride or triphosgene (B27547) (BTC) in conjunction with a catalyst and specific solvent systems. google.comgoogle.com For instance, one method employs triphosgene as the acylating agent with N,N-dimethylformamide (DMF) acting as a catalyst in a dichloroethane solvent. google.compatsnap.com Another approach uses oxalyl chloride in a mixed solvent system of tetrahydrofuran (B95107) (THF) and DMF. google.com The use of DMF as a catalyst is crucial for initiating the formation of the Vilsmeier reagent, which is the active acylating species in these reactions.

| Acylating Agent | Catalyst/Initiator | Solvent | Key Features | Source |

|---|---|---|---|---|

| Triphosgene (BTC) | DMF | Dichloroethane | Reaction proceeds at reflux temperature; described as environmentally friendly with mild conditions. | google.compatsnap.com |

| Oxalyl Chloride | DMF | Tetrahydrofuran/DMF | Utilizes a mixed solvent system; reaction is heated to reflux. | google.com |

| Thionyl Chloride | Not specified | Not specified | A traditional, more hazardous method that produces sulfur dioxide gas. | patsnap.com |

For industrial-scale production, reaction conditions are optimized to maximize yield and purity while ensuring process safety and simplicity. google.comgoogle.com Key parameters for optimization include molar ratios of reactants, temperature, and pH control during the condensation step.

In the condensation of 4-nitrobenzoyl chloride with sodium glutamate, maintaining a specific pH is critical. The reaction is typically performed under basic conditions (pH 8-9), which are maintained by adding a base like sodium hydroxide (B78521) solution. patsnap.com This ensures that the amino group of glutamic acid remains deprotonated and thus nucleophilic. Temperature control is also vital; the dropwise addition of the acyl chloride solution is often carried out at low temperatures (e.g., 0-5 °C) to manage the exothermic nature of the reaction and prevent side reactions. patsnap.com

| Parameter | Optimized Value/Condition | Rationale | Source |

|---|---|---|---|

| Molar Ratio (Sodium Glutamate : 4-Nitrobenzoyl Chloride) | 1 : 0.8-0.9 | Using a slight excess of sodium glutamate can help drive the reaction to completion. | google.com |

| Temperature | 0-5 °C | Controls the exothermic reaction, minimizes side product formation, and improves selectivity. | patsnap.com |

| pH | 8.0 - 9.0 | Keeps the amino group of glutamic acid in its nucleophilic, unprotonated form. | patsnap.com |

| Mass Ratio (Sodium Glutamate : Water) | 1 : 4 | Ensures the sodium glutamate is fully dissolved for a homogeneous reaction. | google.com |

Stereoselective Synthesis and Chiral Control in Derivative Preparation

The stereochemistry of this compound and its derivatives is crucial, as glutamic acid itself is a chiral molecule. The control of stereochemistry during synthesis is paramount, especially when preparing molecules for biological evaluation where stereoisomers can have vastly different activities. Typically, the synthesis starts with an enantiomerically pure form of glutamic acid (either L-glutamic acid or D-glutamic acid). The acylation reaction with 4-nitrobenzoyl chloride, a common synthetic route, generally proceeds without racemization of the glutamic acid chiral center.

Stereoselective synthesis becomes more complex when creating derivatives with additional chiral centers. For example, in the synthesis of complex poly-glutamated derivatives or when modifying the glutamic acid backbone, maintaining chiral integrity is a significant challenge. Methodologies such as the use of chiral auxiliaries or stereoselective catalysts are employed to control the formation of new stereocenters.

The Bucherer-Bergs reaction and the Strecker synthesis are classical methods used to generate α-amino acids, and their modern asymmetric variants offer powerful tools for stereocontrol. For instance, the stereoselective synthesis of aspartic acid analogues has been achieved using a Strecker methodology involving the condensation of a ketone with a chiral amine, followed by the addition of a cyanide source. While not directly applied to this compound in the cited literature, these principles are fundamental to controlling chirality in amino acid derivative synthesis.

Another aspect of chiral control involves the interaction of these molecules with chiral surfaces or catalysts. The enantioselective hydrogenation of ketoesters over nickel catalysts modified by chiral molecules like (S)-glutamic acid demonstrates how a chiral modifier can influence the stereochemical outcome of a reaction. The adsorption of (S)-glutamic acid onto the catalyst surface creates a chiral environment that directs the hydrogenation to favor one enantiomer of the product.

The table below outlines strategies for achieving chiral control.

| Method | Description | Application Example | Key Outcome | Reference |

| Use of Chiral Pool | Starting the synthesis with an enantiomerically pure precursor. | Reaction of L-glutamic acid with 4-nitrobenzoyl chloride. | Preservation of the (S)-configuration at the α-carbon of the glutamic acid moiety. | |

| Asymmetric Strecker Synthesis | Diastereoselective addition of cyanide to a chiral imine intermediate. | Synthesis of a constrained aspartic acid analogue. | Formation of the cyano derivative as a single detectable stereoisomer. | |

| Chiral Catalyst Modification | Adsorption of a chiral molecule onto a heterogeneous catalyst surface. | Enantioselective hydrogenation of a β-ketoester over (S)-glutamic acid-modified Ni{111}. | The chiral modifier dictates the stereochemical pathway of the catalytic reaction. |

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals and pharmaceutical intermediates, including this compound and its derivatives. The focus is on reducing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

A key step in the synthesis of the important N-(4-aminobenzoyl)glutamic acid intermediate is the reduction of the nitro group of this compound. Traditional reduction methods often use metals like tin or iron in strong acid, which generate significant waste. A greener alternative involves catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCO2NH4) with a palladium on carbon (Pd/C) catalyst. This method avoids the use of high-pressure hydrogen gas and often proceeds under milder conditions with cleaner workups. Another approach utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent with ferric chloride hexahydrate as the catalyst.

Solvent choice is another critical aspect of green synthesis. N,N-dimethylformamide (DMF), a common solvent in peptide synthesis, is now recognized as a substance of very

Advanced Spectroscopic and Structural Characterization of N 4 Nitrobenzoyl Glutamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For N-(4-Nitrobenzoyl)glutamic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the glutamic acid moiety and the 4-nitrobenzoyl group.

Based on the known spectra of its precursors, L-glutamic acid and 4-nitrobenzoyl chloride, the following proton signals can be anticipated for this compound:

Aromatic Protons: The 4-nitrobenzoyl group will exhibit two sets of doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group are expected to resonate at a higher chemical shift (downfield) compared to the protons meta to the nitro group due to the strong electron-withdrawing nature of the nitro group. For instance, in 4-nitrobenzoyl chloride, the protons appear at approximately δ 8.3-8.4 ppm. chemicalbook.com

Glutamic Acid Protons:

The α-CH proton of the glutamic acid residue is expected to appear as a multiplet, likely a triplet of doublets or a quartet, in the region of δ 4.0-4.5 ppm. Its chemical shift will be influenced by the adjacent amide and carboxylic acid groups. In N-Boc protected glutamic acid, this proton appears around 4.45 ppm. researchgate.net

The β-CH2 and γ-CH2 protons of the glutamic acid backbone will resonate as complex multiplets in the upfield region, typically between δ 2.0 and 2.6 ppm. researchgate.net In L-glutamic acid itself, these protons appear as multiplets around 2.1 ppm and 2.47 ppm. researchgate.net

Amide (N-H) Proton: The amide proton will likely appear as a doublet in the downfield region, typically between δ 8.0 and 9.0 ppm, with its exact position and coupling constant dependent on the solvent and hydrogen bonding.

Carboxylic Acid (O-H) Protons: The two carboxylic acid protons are expected to be broad singlets and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance from the spectrum. Their chemical shifts can vary widely depending on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NO₂) | 8.3 - 8.5 | Doublet |

| Aromatic (meta to NO₂) | 7.8 - 8.0 | Doublet |

| Amide (N-H) | 8.0 - 9.0 | Doublet |

| α-CH | 4.0 - 4.5 | Multiplet |

| β-CH₂ | 2.2 - 2.6 | Multiplet |

| γ-CH₂ | 2.0 - 2.4 | Multiplet |

| Carboxylic Acid (α-COOH) | 10.0 - 13.0 | Broad Singlet |

Note: The predicted values are based on the analysis of related structures and may vary depending on the experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom.

The expected ¹³C NMR chemical shifts can be estimated by considering the spectra of L-glutamic acid and 4-nitrobenzoic acid:

Carbonyl Carbons: The two carboxylic acid carbonyl carbons and the amide carbonyl carbon are expected to resonate in the downfield region, typically between δ 170 and 180 ppm.

Aromatic Carbons: The carbons of the 4-nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group (C-NO₂) will be significantly downfield due to the strong deshielding effect of the nitro group. The carbon attached to the carbonyl group will also be downfield.

Glutamic Acid Carbons:

The α-carbon (Cα) attached to the nitrogen will be found around δ 50-55 ppm.

The β-carbon (Cβ) and γ-carbon (Cγ) will resonate in the upfield region, typically between δ 25 and 35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Amide C=O | 165 - 170 |

| Carboxylic Acid C=O (α) | 172 - 176 |

| Carboxylic Acid C=O (γ) | 175 - 180 |

| Aromatic C-NO₂ | 148 - 152 |

| Aromatic C-C=O | 140 - 145 |

| Aromatic CH | 123 - 130 |

| α-CH | 52 - 56 |

| β-CH₂ | 28 - 32 |

Note: The predicted values are based on the analysis of related structures and may vary depending on the experimental conditions.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to gain deeper insights into the molecular structure, two-dimensional (2D) NMR techniques are employed. libretexts.org

Correlation Spectroscopy (COSY): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in tracing the spin systems of the glutamic acid backbone, showing correlations between the α-CH, β-CH₂, and γ-CH₂ protons.

Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). libretexts.org This technique would definitively link the proton signals of the glutamic acid moiety to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (two- or three-bond) correlations between protons and carbons. HMBC would be crucial for confirming the connectivity between the 4-nitrobenzoyl group and the glutamic acid backbone by showing a correlation between the amide proton and the carbonyl carbon of the benzoyl group, as well as correlations between the aromatic protons and the carbons of the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution. NOESY could reveal through-space interactions between the protons of the 4-nitrobenzoyl group and the glutamic acid moiety, offering insights into the preferred rotational conformations around the amide bond.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable technique for identifying the functional groups present in a molecule and studying intermolecular interactions like hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Analysis of the FT-IR spectra of related compounds such as L-glutamic acid and 4-nitrophenyl esters provides a basis for these assignments. researchgate.netresearchgate.net

O-H Stretching: The carboxylic acid O-H groups will give rise to a very broad absorption band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. This broadness is due to strong hydrogen bonding.

N-H Stretching: The amide N-H stretching vibration is expected to appear as a sharp to moderately broad band around 3300-3400 cm⁻¹.

C-H Stretching: The aromatic and aliphatic C-H stretching vibrations will be observed in the region of 2850-3100 cm⁻¹.

C=O Stretching: Three distinct carbonyl stretching vibrations are anticipated:

The amide I band (primarily C=O stretch) will be a strong absorption around 1640-1680 cm⁻¹.

The carboxylic acid C=O stretching vibrations will appear as strong, broad bands in the region of 1700-1760 cm⁻¹. The presence of two carboxylic acid groups may lead to a broad or split peak in this region.

N-O Stretching (Nitro Group): The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. researchgate.net

C-N Stretching and N-H Bending: The amide II band (a combination of N-H bending and C-N stretching) will appear around 1515-1570 cm⁻¹. The C-N stretching of the glutamic acid backbone will be in the fingerprint region.

C-O Stretching: The C-O stretching of the carboxylic acid groups will be found in the 1210-1320 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amide | N-H Stretch | 3300 - 3400 | Medium-Strong |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1760 | Strong |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1510 - 1560 | Strong |

| Amide | N-H Bend (Amide II) | 1515 - 1570 | Medium-Strong |

| Nitro Group | Symmetric N-O Stretch | 1340 - 1380 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

The molecular weight of this compound is 296.23 g/mol . ontosight.ai In an electrospray ionization (ESI) mass spectrum, the compound is expected to be detected as the protonated molecule [M+H]⁺ at m/z 297.24 or the deprotonated molecule [M-H]⁻ at m/z 295.22, depending on the ionization mode.

The fragmentation of this compound under collision-induced dissociation (CID) can be predicted based on the known fragmentation of peptides containing glutamic acid. nih.govresearchgate.net Key fragmentation pathways would likely involve:

Loss of Water (H₂O): Elimination of a water molecule from the carboxylic acid groups is a common fragmentation pathway for glutamic acid-containing peptides. nih.gov

Loss of Carbon Monoxide (CO) and Water: A characteristic fragmentation of glutamic acid residues involves the loss of H₂O followed by the loss of CO.

Cleavage of the Amide Bond: The amide bond between the 4-nitrobenzoyl group and the glutamic acid moiety can cleave, leading to the formation of characteristic fragment ions. This could result in the formation of the 4-nitrobenzoyl cation (m/z 150) or the protonated glutamic acid immonium ion (m/z 102). nih.gov

Fragmentation of the Glutamic Acid Side Chain: The glutamic acid side chain can undergo fragmentation, leading to the loss of the side-chain carboxylic acid group.

Table 4: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z | Proposed Fragment |

|---|---|

| 297.24 | [M+H]⁺ |

| 279.23 | [M+H - H₂O]⁺ |

| 150.02 | [C₇H₄NO₂]⁺ (4-nitrobenzoyl cation) |

| 148.06 | [C₅H₁₀NO₄]⁺ (protonated glutamic acid) |

| 130.05 | [C₅H₈NO₃]⁺ (protonated glutamic acid - H₂O) |

Note: The m/z values are calculated for the most abundant isotopes.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-glutamic acid |

| 4-nitrobenzoyl chloride |

| N-Boc protected glutamic acid |

| 4-nitrobenzoic acid |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound. It is employed for both qualitative and quantitative assessments, proving particularly useful for verifying the purity of synthesized batches. For instance, High-Performance Liquid Chromatography (HPLC), a component of LC-MS systems, has been utilized to confirm the purity of N-(p-nitrophenyl)formyl-L-glutamic acid, achieving a purity level of 98.03%. wdh.ac.id

However, the analysis of glutamic acid and its derivatives, including this compound, by LC-MS is not without its challenges. A significant analytical artifact can arise from the in-source cyclization of the glutamic acid moiety to form pyroglutamic acid within the electrospray ionization source of the mass spectrometer. This transformation can be substantial, with studies on glutamine showing conversion rates from 33% to nearly 100%, depending on the instrument's fragmentor voltage.

To ensure accurate quantification and avoid misinterpretation of results, specific analytical strategies are necessary. These include:

Developing chromatographic conditions that can separate the target analyte from its potential cyclized form.

Utilizing isotopically labeled internal standards to correct for the in-source formation of pyroglutamic acid.

Optimizing mass spectrometry source conditions, such as the fragmentor voltage, to minimize the cyclization artifact.

Methodologies developed for the broader class of amino acids are directly applicable. Ultra-Pressure Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and accurate platform for quantifying glutamic acid derivatives in various matrices.

Table 1: LC-MS/MS Parameters for Analysis of Related Amino Acid Neurotransmitters

| Parameter | Setting | Reference |

|---|---|---|

| Column | HILIC core-shell ammonium-sulfonic acid modified silica | |

| Mobile Phase | Gradient elution with 25 mM ammonium (B1175870) formate (B1220265) (pH 3.5) and acetonitrile | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| Detection Mode | Multiple Reaction Monitoring (MRM) | |

| Capillary Voltage | 4 kV | |

| Cone Voltage | 35 V | |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C | |

This table presents typical parameters used for the analysis of glutamic acid and related compounds, which can be adapted for this compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction allows for the unambiguous determination of a molecule's solid-state conformation. For example, the crystal structure of a related derivative, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, has been successfully elucidated. This analysis revealed critical details about the geometry of the hydrazide moiety and the intermolecular contacts within the crystal lattice.

Table 2: Crystallographic Data for the Derivative N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a (Å) | 8.1974(6) | |

| b (Å) | 10.6696(7) |

| c (Å) | 12.9766(8) | |

This data for a derivative containing the 4-nitrobenzoyl group illustrates the type of precise structural information obtained from single crystal X-ray diffraction.

Furthermore, extensive crystallographic studies have been conducted on the parent molecule, L-glutamic acid, which can exist in different polymorphic forms (α and β). The specific polymorph obtained can be influenced by the crystallization conditions and the nature of the substrate used for nucleation. These studies provide a structural foundation for understanding how the addition of the N-(4-nitrobenzoyl) group might influence the conformation and packing of the glutamic acid backbone.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Quantitation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic properties of molecules containing chromophores. In this compound, the 4-nitrobenzoyl group serves as a strong chromophore, responsible for its characteristic absorption in the UV region of the electromagnetic spectrum.

The UV-Vis spectrum is governed by electronic transitions, primarily π → π* and n → π* transitions, within the nitroaromatic system. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment. Studies on structurally similar compounds, such as 4-nitroaniline (B120555) and N,N-diethyl-4-nitroaniline, provide a basis for understanding the electronic behavior of the 4-nitrobenzoyl moiety. The presence of the nitro group (-NO₂) and the carbonyl group (-C=O) conjugated with the benzene (B151609) ring leads to strong absorption. This property is routinely exploited for quantitative analysis, allowing for the determination of the compound's concentration in solution using the Beer-Lambert law.

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. It serves as a crucial check for stoichiometric integrity following synthesis, ensuring that the empirical formula of the synthesized product matches the theoretical formula. For this compound (Molecular Formula: C₁₂H₁₂N₂O₇), the expected elemental composition can be calculated with high precision. Experimental results from a properly purified sample should align closely with these theoretical values, typically within a ±0.4% margin, thereby confirming the identity and purity of the compound.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 48.65 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.08 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.46 |

| Oxygen | O | 15.999 | 7 | 111.993 | 37.81 |

| Total | | | | 296.235 | 100.00 |

Based on a molecular formula of C₁₂H₁₂N₂O₇ and a molecular weight of 296.23 g/mol .

Absence of Computational and Theoretical Data for this compound

The search queries included a wide range of terms such as "this compound DFT studies," "this compound molecular conformation," "this compound HOMO LUMO," "this compound molecular electrostatic potential," "this compound vibrational frequencies," "this compound conformational analysis," and "this compound molecular docking."

The search results did not yield any peer-reviewed scientific literature or database entries that would provide the specific data required to populate the requested article outline, including:

Quantum Chemical Calculations: No Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) calculations, Molecular Electrostatic Potential (MEP) maps, or predicted vibrational frequencies for this specific molecule appear to be published.

Conformational Analysis: There is no available information on the conformational landscape or energy explorations for this compound.

In Silico and Molecular Docking Studies: No in silico screening or molecular docking studies featuring this compound were identified.

While general computational methodologies for similar molecules, such as other N-aroyl-substituted amino acids or compounds containing a p-nitrobenzoyl group, are well-documented, the strict requirement to focus solely on this compound prevents the use of analogous data.

Therefore, due to the lack of specific research findings for this compound in the public domain, it is not possible to generate the thorough, informative, and scientifically accurate article as outlined in the prompt. Proceeding would require the fabrication of data, which would be scientifically unsound.

Computational and Theoretical Investigations of N 4 Nitrobenzoyl Glutamic Acid

In Silico Screening and Molecular Docking Studies

Prediction of Ligand-Protein Binding Modes

Computational docking simulations are instrumental in predicting how N-(4-Nitrobenzoyl)glutamic acid binds to the active site of GCPII. These models are built upon the known crystal structures of GCPII in complex with various inhibitors. embopress.orgnih.gov The general architecture of the GCPII active site features two main pockets: the S1' glutamate (B1630785) recognition site and an adjacent, more variable S1 pocket. nih.govembopress.org

For this compound, the predicted binding mode leverages these key features of the GCPII active site. The glutamic acid moiety of the inhibitor is expected to occupy the highly conserved S1' pocket, which is specifically adapted to recognize glutamate residues. nih.govnih.gov This interaction is stabilized by a network of hydrogen bonds and ionic interactions with key amino acid residues.

The predicted key interactions for the glutamic acid portion include:

Arginine 210, Lysine 699, and Tyrosine 700: These residues form hydrogen bonds with the α-carboxylate group of the glutamate moiety.

Asparagine 519 and Serine 456: These residues are predicted to interact with the γ-carboxylate group. nih.gov

Zinc ion: While not a direct binder for this class of inhibitor, the catalytic zinc ion in the active site is a crucial feature for other inhibitor types and shapes the electrostatic environment. embopress.orgnih.gov

The N-(4-nitrobenzoyl) portion of the molecule is predicted to be positioned within the S1 pocket of the enzyme. This pocket is more hydrophobic and offers opportunities for van der Waals and aromatic interactions. nih.govnih.gov The nitro group, being a strong electron-withdrawing group, influences the electronic properties of the benzoyl ring and can participate in specific interactions with the protein.

Table 1: Predicted Key Interacting Residues in GCPII for this compound

| Inhibitor Moiety | GCPII Pocket | Key Interacting Residues (Predicted) | Type of Interaction |

| Glutamic Acid | S1' | Arg210, Lys699, Tyr700, Asn519, Ser456 | Hydrogen Bonding, Ionic Interactions |

| 4-Nitrobenzoyl | S1 | Arg463, Arg511, Trp541 | van der Waals, Aromatic Interactions |

Computational Assessment of Binding Affinities with Biological Targets

Computational methods can provide a semi-quantitative ranking of the binding affinities of a series of related compounds. These calculations take into account factors such as:

Hydrogen bond formation: The extensive hydrogen bond network formed by the glutamate moiety is a major contributor to the binding affinity.

Electrostatic interactions: The charged nature of the glutamate and the polar nitro group influence the electrostatic complementarity between the ligand and the protein.

The calculated binding energy for this compound would be a sum of these contributions. The nitro group, due to its electron-withdrawing nature, can enhance electrostatic interactions and potentially form specific contacts that modulate the binding affinity compared to unsubstituted or differently substituted benzoyl-glutamic acid analogs.

Derivation of Structure-Activity Relationship (SAR) insights from Computational Data

Computational studies are pivotal in deriving Structure-Activity Relationship (SAR) insights, which explain how chemical modifications to a lead compound affect its biological activity. For the N-(benzoyl)glutamic acid scaffold, computational analyses, in conjunction with experimental data from related inhibitor series, allow for the following SAR deductions:

The Glutamic Acid Moiety is Essential: The L-glutamic acid component is considered the pharmacophore that anchors the inhibitor in the S1' pocket. Any modification to this part of the molecule, such as changing the stereochemistry or replacing it with other amino acids, generally leads to a significant loss of potency. nih.gov

The Benzoyl Group Occupies the S1 Pocket: The S1 pocket is more tolerant of a variety of substituents on the benzoyl ring. This allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and cell permeability.

Role of the Nitro Group: The 4-nitro substituent is a key feature of this compound. Computationally, this group is predicted to influence the binding in several ways:

Electronic Effects: As a strong electron-withdrawing group, it can modulate the charge distribution of the entire molecule, potentially enhancing interactions with positively charged residues in the S1 pocket.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially forming additional interactions with the protein backbone or side chains.

By comparing the computationally predicted binding modes and affinities of a series of analogs with different substituents at the 4-position of the benzoyl ring, a detailed SAR can be constructed. This allows for the rational design of new inhibitors with improved potency and selectivity. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups, or with groups of different sizes, can be explored computationally to predict the impact on binding affinity before undertaking synthetic efforts.

Biochemical and Molecular Interaction Studies of N 4 Nitrobenzoyl Glutamic Acid

Enzyme-Ligand Interaction Mechanisms

The potential for N-(4-Nitrobenzoyl)glutamic acid to act as an enzyme inhibitor has been suggested, primarily due to its structural similarity to known enzyme substrates and inhibitors. However, comprehensive studies detailing these interactions are not readily found.

Investigation as Potential Enzyme Inhibitors

This compound is a derivative of glutamic acid, a key amino acid involved in numerous metabolic pathways. nih.gov This structural relationship suggests that it could potentially interact with enzymes that recognize glutamic acid or similar molecules. Research into related compounds, such as derivatives of glutamic acid, has shown that they can be designed as inhibitors for various enzymes, including glutamate (B1630785) carboxypeptidase II (GCPII) and dihydrofolate reductase (DHFR). sigmaaldrich.com

While direct screening results for this compound against a wide range of enzymes are not publicly documented, its chemical structure, featuring a nitrobenzoyl group attached to a glutamic acid backbone, makes it a candidate for such investigations. nih.govsigmaaldrich.com

Characterization of Inhibitory Kinetics and Specificity Profiles

Detailed kinetic studies providing specific inhibitory constants (e.g., IC₅₀ or Kᵢ values) for this compound against particular enzymes are not available in the surveyed literature. To characterize its inhibitory kinetics, researchers would typically perform a series of enzymatic assays in the presence of varying concentrations of the compound. These experiments would determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency.

The specificity profile, which describes how selectively the compound inhibits a particular enzyme compared to others, would require screening against a panel of different enzymes. Without such studies, any discussion of the inhibitory kinetics and specificity of this compound remains speculative.

Binding Site Analysis within Enzyme Active Sites

Analysis of how this compound might bind within an enzyme's active site would typically be conducted using techniques like X-ray crystallography or computational molecular docking. These methods can reveal the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

For related inhibitors of enzymes like GCPII, the glutamic acid portion is known to form key interactions within the enzyme's active site. nih.gov It is plausible that the glutamic acid moiety of this compound would have similar interactions, while the nitrobenzoyl group would occupy an adjacent binding pocket. However, without specific structural data, the precise binding mode remains undetermined.

Protein-Ligand Binding Dynamics and Molecular Recognition

The study of how this compound binds to proteins is fundamental to understanding its potential biological roles. This includes its use as a tool to study these interactions and to understand the specific structural features that govern molecular recognition.

Utility as Biochemical Probes for Macromolecular Interactions

Derivatives of glutamic acid have been explored as biochemical probes to study the interactions of macromolecules, such as glutamate receptors and transporters. nih.gov The structural similarity of this compound to glutamic acid suggests it could potentially be used for similar purposes. For instance, it could be used in competitive binding assays to help identify and characterize the binding sites of glutamate-recognizing proteins. However, specific studies employing this compound as a biochemical probe are not documented in the available literature.

Elucidation of Specific Binding Motifs

The elucidation of specific binding motifs involves identifying the key structural features on both the ligand and the protein that are responsible for their interaction. For this compound, this would involve understanding how the glutamic acid and the nitrobenzoyl components contribute to binding affinity and specificity.

Molecular recognition is often driven by a combination of shape complementarity and chemical interactions. The carboxyl groups of the glutamic acid moiety would be expected to form salt bridges or hydrogen bonds with basic amino acid residues (e.g., arginine, lysine) in a protein's binding site. The aromatic nitrobenzoyl group could engage in hydrophobic or π-stacking interactions. Without experimental data from techniques like site-directed mutagenesis or structural biology, the specific binding motifs for this compound remain unelucidated.

Modulation of Immunological Responses: Immunoglobulin E (IgE) Blockade

This compound has been investigated for its potential to modulate allergic responses through the blockade of Immunoglobulin E (IgE), a key mediator of type I hypersensitivity reactions. This section details the in vitro and ex vivo evidence for its inhibitory effects on IgE-allergen binding and explores the proposed mechanisms underlying this activity.

In Vitro and Ex Vivo Assays for Inhibiting IgE-Allergen Binding

The capacity of this compound to prevent the interaction between IgE and allergens has been evaluated using in vitro techniques such as the enzyme-linked immunosorbent assay (ELISA) inhibition method. tmkarpinski.com In these assays, the compound is tested for its ability to block the binding of specific IgE antibodies present in the serum of sensitized individuals to a particular allergen.

One study assessed the ability of N-(4-Nitrobenzoyl)-L-glutamic acid and other L-glutamic acid analogs to inhibit the binding of IgE to 2S albumin, a significant allergen. tmkarpinski.com The results demonstrated that N-(4-Nitrobenzoyl)-L-glutamic acid was highly effective, achieving a 100% blockade of the IgE-allergen interaction at a concentration of 0.5 mM. tmkarpinski.com This level of inhibition was comparable to that of L-glutamic acid itself and was the highest observed among the tested analogs. tmkarpinski.com The pre-incubation of serum with N-(4-Nitrobenzoyl)-L-glutamic acid was shown to inhibit IgE reactivity to both airborne and food allergens, indicating a broad potential for blocking IgE-epitope interactions. tmkarpinski.com

The table below summarizes the IgE blocking efficacy of N-(4-Nitrobenzoyl)-L-glutamic acid in comparison to other related compounds as determined by ELISA inhibition assays. tmkarpinski.com

| Compound | Concentration (mM) | IgE Blockade (%) |

| N-(4-Nitrobenzoyl)-L-glutamic acid | 0.5 | ~100 |

| L-glutamic acid | 0.5 | ~100 |

| D-glutamic acid | 0.5 | ~40 |

| N-carbamyl-L-glutamic acid | 0.5 | ~40 |

| N-acetyl-L-glutamic acid | 0.5 | ~20 |

| N-methyl-L-glutamic acid | 0.5 | ~20 |

This table is based on data from an ELISA inhibition study assessing the blockade of IgE binding to the allergen 2S albumin. tmkarpinski.com

Mechanistic Insights into IgE Blocking Efficacy

The mechanism by which this compound blocks the IgE-allergen interaction is thought to be rooted in electrostatic interactions. tmkarpinski.com The binding event between IgE and the compound occurs at a physiological pH of 7.0. tmkarpinski.com At this pH, the carboxyl groups of the glutamic acid moiety of the molecule carry negative charges.

It is proposed that these negatively charged carboxyl groups can form ion pairs with positively charged amino acid residues located on the IgE molecules. tmkarpinski.com This interaction effectively occupies or alters the conformation of the IgE's antigen-binding site, thereby preventing its subsequent binding to the specific allergen epitope. The presence of the nitrobenzoyl group appears to enhance this blocking capability, as evidenced by the high efficacy of N-(4-Nitrobenzoyl)-L-glutamic acid. tmkarpinski.com Furthermore, the observation that the D-isomer of glutamic acid is less effective suggests a degree of stereoselectivity in this interaction, highlighting the importance of the specific three-dimensional structure of the L-glutamic acid derivative for optimal IgE blockade. tmkarpinski.com

Role in Biological Pathways and Metabolic Research

Folate Metabolism and its Derivatives (e.g., N-(4-Aminobenzoyl)glutamic Acid)

Folate and its derivatives are essential B-vitamins that play a crucial role in numerous metabolic processes, including the synthesis of nucleotides (the building blocks of DNA and RNA) and the methylation of various molecules. The investigation of compounds structurally related to folic acid, such as N-(4-Nitrobenzoyl)glutamic acid, provides valuable insights into these pathways.

Investigation as a Metabolite or Precursor within Folic Acid Biosynthesis

This compound serves as a critical synthetic intermediate in the laboratory preparation of N-(4-Aminobenzoyl)-L-glutamic acid, a direct precursor to folic acid. google.compatsnap.com The synthesis involves the condensation of p-nitrobenzoyl chloride with L-glutamic acid to form this compound. google.compatsnap.com Subsequently, the nitro group of this compound is reduced to an amino group to yield N-(4-Aminobenzoyl)-L-glutamic acid. google.compatsnap.com This multi-step synthesis is a key process for creating analogs of folic acid for research and pharmaceutical purposes. colab.wsresearchgate.netmdpi.com

While this compound is a well-established precursor in the chemical synthesis of folic acid analogs, there is limited evidence to suggest it is a naturally occurring metabolite within the folic acid biosynthesis pathway in organisms. Its primary role in this context is as a laboratory tool to generate its biologically relevant amino derivative.

Table 1: Synthesis of N-(4-Aminobenzoyl)-L-glutamic acid

| Step | Reactants | Product | Significance |

| 1 | p-nitrobenzoyl chloride, L-glutamic acid | This compound | Formation of the core structure |

| 2 | This compound | N-(4-Aminobenzoyl)-L-glutamic acid | Reduction of the nitro group to the essential amino group |

Implications for Dihydrofolate Reductase (DHFR) Inhibition Research

Dihydrofolate reductase (DHFR) is a key enzyme in folate metabolism, responsible for converting dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of nucleotides and amino acids. As such, DHFR is a significant target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govnih.gov

The significance of this compound in DHFR inhibition research is primarily indirect, stemming from its status as a precursor to N-(4-Aminobenzoyl)-L-glutamic acid. The N-(4-Aminobenzoyl)-L-glutamic acid moiety is a fundamental component of many classical DHFR inhibitors, such as methotrexate. nih.gov By synthesizing this compound and subsequently converting it to its amino derivative, researchers can create novel analogs of folic acid and study their potential as DHFR inhibitors. nih.gov

The nitro group itself is a point of interest in drug design. While not typically found in the final active DHFR inhibitors, its electron-withdrawing properties can be utilized in the design of prodrugs or in understanding the structure-activity relationships of these inhibitors. nih.govsvedbergopen.comnih.gov The conversion of the nitro group to an amino group is crucial for the final compound to effectively bind to the active site of DHFR.

Contributions to Understanding One-Carbon Metabolism Pathways

One-carbon metabolism is a network of interconnected biochemical reactions essential for cellular function, including the synthesis of purines, thymidine, and methionine. Folates are the primary carriers of one-carbon units in these pathways.

The study of this compound and its derivatives contributes to the understanding of one-carbon metabolism by providing tools to probe the enzymes involved in this pathway. By synthesizing labeled versions of N-(4-Aminobenzoyl)-L-glutamic acid from this compound, researchers can trace the metabolic fate of this part of the folic acid molecule and investigate the mechanisms of enzymes like DHFR and other folate-dependent enzymes.

Kynurenine (B1673888) Pathway (KP) and Related Enzymatic Systems

The kynurenine pathway (KP) is the primary metabolic route for the degradation of the essential amino acid tryptophan. It produces several neuroactive metabolites that have been implicated in a range of physiological and pathological processes, including neuroinflammation and neurodegenerative diseases. nih.govyoutube.com

Examination of Interactions with Kynurenine Aminotransferases (KATs) and Kynurenine Monooxygenase (KMO) by Analogy or Direct Study

Direct studies on the interaction of this compound with key enzymes of the kynurenine pathway, such as kynurenine aminotransferases (KATs) and kynurenine 3-monooxygenase (KMO), are currently lacking in the scientific literature.

However, researchers can draw analogies based on the structural components of the molecule. The glutamic acid portion of this compound is structurally similar to kynurenic acid, an antagonist of glutamate (B1630785) receptors that is produced in the kynurenine pathway. This similarity could suggest a potential, though unproven, for interaction with enzymes or receptors that recognize kynurenic acid or other dicarboxylic acids.

Furthermore, the benzoyl moiety could theoretically interact with the active sites of enzymes that process aromatic substrates within the KP. For instance, inhibitors of KMO have been developed based on substituted benzoylalanine structures. nih.gov While a direct interaction of this compound is speculative, its structure provides a basis for designing potential modulators of KP enzymes.

Research Contexts Related to Glutamate and its Biological Roles

Glutamate is the most abundant excitatory neurotransmitter in the central nervous system and plays a critical role in learning, memory, and synaptic plasticity. nih.govnih.govyoutube.comyoutube.comyoutube.com Dysregulation of glutamate signaling is associated with various neurological and psychiatric disorders.

Given that this compound contains a glutamate moiety, it is of interest in research contexts related to glutamate's biological functions. While direct studies on the interaction of this compound with glutamate receptors are not available, the presence of the glutamate structure suggests a potential for such interactions. The nitrobenzoyl group would significantly alter the molecule's properties compared to free glutamate, likely affecting its binding affinity and efficacy at glutamate receptors. nih.gov

The study of such modified glutamate compounds can help in understanding the specific structural requirements for binding to different glutamate receptor subtypes (e.g., NMDA, AMPA, and metabotropic glutamate receptors) and could potentially lead to the development of novel receptor agonists or antagonists. nih.govyoutube.com

Studies on Glutamate Transporters and Receptors (as a glutamic acid derivative)

As a derivative of glutamic acid, this compound is structurally suited to interact with the binding sites of proteins that naturally recognize glutamate. ontosight.aismolecule.com This includes the family of Excitatory Amino Acid Transporters (EAATs) and various glutamate receptors which are central to synaptic transmission and neuronal health. Research into glutamic acid derivatives is an active field, aiming to develop compounds with specific interactions at these biological targets for therapeutic applications. smolecule.com

Research on Glutamate Transporters

Glutamate transporters are critical for maintaining low extracellular glutamate concentrations, preventing excitotoxicity, and ensuring the precise signaling required for normal brain function. The primary subtypes include EAAT1, EAAT2, and EAAT3. While it is hypothesized that this compound could act as an inhibitor or substrate for these transporters due to its structure, specific studies detailing its affinity (Kᵢ) or inhibitory concentration (IC₅₀) against individual EAAT subtypes are not readily found in the public scientific literature.

General research on other glutamic acid analogs demonstrates how modifications to the glutamate structure can produce potent and selective inhibitors for these transporters, which are invaluable tools in neuroscience research.

Table 1: Research Findings on the Interaction of this compound with Glutamate Transporters

| Transporter Subtype | Type of Study | Key Findings (e.g., IC₅₀, Kᵢ) |

| EAAT1 (GLAST) | Data Not Available | Specific inhibitory or binding data for this compound are not publicly documented. |

| EAAT2 (GLT-1) | Data Not Available | Specific inhibitory or binding data for this compound are not publicly documented. |

| EAAT3 (EAAC1) | Data Not Available | Specific inhibitory or binding data for this compound are not publicly documented. |

| General Glutamate Transport | Conceptual | As a glutamic acid derivative, it is explored as a potential probe for studying glutamate transport. ontosight.ai |

This table reflects the absence of specific experimental data in publicly accessible research literature based on performed searches.

Research on Glutamate Receptors

Glutamate receptors are broadly classified into ionotropic receptors (iGluRs) and metabotropic receptors (mGluRs). The main iGluRs are the NMDA, AMPA, and kainate receptors, which are responsible for fast excitatory neurotransmission. The structural analogy of this compound to glutamate suggests it could potentially act as an agonist or antagonist at these receptors. Modifications of glutamic acid derivatives are a common strategy to create new ligands for these receptors. nih.gov

Despite this potential, specific research findings that characterize the binding affinity or functional activity of this compound at different glutamate receptor subtypes are not available in the reviewed literature. Its diethyl ester form, N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester, is noted for its potential to interact with receptors involved in neurotransmission, but specific data is similarly lacking. smolecule.com

Table 2: Research Findings on the Interaction of this compound with Glutamate Receptors

| Receptor Subtype | Type of Study | Key Findings (e.g., IC₅₀, Kᵢ, Efficacy) |

| NMDA Receptors | Data Not Available | Specific antagonist or agonist activity for this compound is not publicly documented. |

| AMPA Receptors | Data Not Available | Specific antagonist or agonist activity for this compound is not publicly documented. |

| Kainate Receptors | Data Not Available | Specific antagonist or agonist activity for this compound is not publicly documented. |

| Metabotropic Receptors (mGluRs) | Data Not Available | Specific antagonist or agonist activity for this compound is not publicly documented. |

This table reflects the absence of specific experimental data in publicly accessible research literature based on performed searches.

Development of N 4 Nitrobenzoyl Glutamic Acid As Research Tools and Probes

Utilization as Analytical Derivatization Reagents

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative, which is more suitable for analysis. This is often done to enhance detectability, improve separation, or increase volatility for certain analytical techniques. Many amino acids, for instance, lack a natural chromophore and are thus difficult to detect using UV-based methods without prior derivatization. creative-proteomics.com

Enhancement of Detection Capabilities in Chromatographic and Electrophoretic Techniques (e.g., Capillary Zone Electrophoresis)

N-(4-Nitrobenzoyl)glutamic acid and its direct derivatives are prime examples of reagents developed for this purpose. The 4-nitrobenzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light intensely. When this group is attached to a target molecule that is otherwise "invisible" to a UV detector, it makes the resulting derivative easily detectable.

A closely related compound, N-(4-aminobenzoyl)-L-glutamic acid (ABG), which is prepared by the reduction of N-(4-nitrobenzoyl)-L-glutamic acid, has been effectively used as a derivatization reagent for enhancing the detection of oligosaccharides in capillary zone electrophoresis (CZE). cenmed.comnih.govgoogle.com CZE is a powerful analytical technique for separating charged molecules in a narrow capillary under the influence of an electric field. nih.gov

In this application, ABG acts as a charged, strongly UV-absorbing tag. sigmaaldrich.comnih.govsigmaaldrich.com It is coupled to oligosaccharides through a process called reductive amination under mild conditions. nih.gov This tagging accomplishes two critical goals:

It imparts a negative charge to the neutral oligosaccharide molecules, which is essential for their separation in CZE.

It attaches a UV-active marker , allowing for sensitive detection.

The effectiveness of this method has been demonstrated in the separation of isomaltooligosaccharides, with research showing that it enables minimum detectable quantities in the subpicomole range. nih.govsigmaaldrich.com This high sensitivity is crucial for analyzing samples where the analytes are present in very low concentrations.

Table 1: Application of ABG in Capillary Zone Electrophoresis

| Technique | Analyte | Derivatization Reagent | Purpose | Achieved Sensitivity | Reference |

|---|---|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Oligosaccharides | N-(4-aminobenzoyl)-L-glutamic acid (ABG) | Introduces charge and a strong UV-absorbing tag to the analyte. | Subpicomole range | nih.gov |

Scaffold for Rational Design of Bioactive Molecules

In drug discovery, a "scaffold" is the core structure of a molecule upon which various chemical groups can be built to create a library of new compounds. The rational design of new drugs often involves identifying a scaffold that has some affinity for a biological target and then systematically modifying it to improve properties like potency, selectivity, and metabolic stability. Glutamic acid and its derivatives are considered promising candidates for the rational design of new therapeutic agents. nih.gov

Development of Lead Compounds for Biological Target Modulation

The N-(4-aminobenzoyl)-L-glutamic acid structure, derived from its nitro precursor, has been successfully used as a scaffold for developing new lead compounds to modulate specific biological targets. nih.govmalariaworld.org A notable example is its use in the creation of inhibitors for the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme, a critical target in the fight against malaria. nih.govmalariaworld.orgnih.gov

Researchers have designed and synthesized hybrid molecules that conjugate the N-(4-aminobenzoyl)-L-glutamic acid scaffold with a 1,3,5-triazine (B166579) moiety. nih.gov This work began with in-silico (computer-based) screening of a large library of potential compounds to predict their binding affinity to the Pf-DHFR enzyme. nih.govmalariaworld.org The most promising candidates were then synthesized and tested in-vitro for their biological activity. nih.gov

Two compounds from this research, designated 4d16 and 4d38, showed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov These results demonstrate that the N-(4-aminobenzoyl)-L-glutamic acid framework can serve as an effective scaffold for the discovery of new lead compounds targeting Pf-DHFR. nih.govmalariaworld.org

Table 2: In-vitro Antimalarial Activity of Lead Compounds Based on the N-(4-aminobenzoyl)-L-glutamic Acid Scaffold

| Compound | Target Organism (Strain) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4d16 | P. falciparum (3D7 - Chloroquine-Sensitive) | 13.25 | nih.gov |

| 4d38 | P. falciparum (Dd2 - Chloroquine-Resistant) | 14.72 | nih.gov |

Exploration of Structure-Activity Relationships in Drug Discovery

Once a lead compound is identified, the next step is often to explore its structure-activity relationship (SAR). This involves synthesizing a series of related analogues to understand how specific structural changes affect the compound's biological activity. This knowledge is crucial for optimizing the lead compound into a viable drug candidate.

The glutamic acid scaffold is well-suited for SAR studies. For example, in the development of Nod1 agonists (compounds that stimulate the Nucleotide Oligomerization Domain 1 receptor, involved in the innate immune system), researchers conducted a detailed SAR study on derivatives of γ-glutamyldiaminopimelic acid. nih.gov They found that:

Replacing the glutamic acid component with other structures like glutaric acid resulted in greatly reduced activity. nih.gov

Modifying the free carboxylates on the glutamic acid part by esterifying them resulted in more lipophilic analogues that retained their activity. nih.gov

Substituting the N-acyl group on the glutamyl residue with N-alkyl groups was possible with full preservation of activity. nih.gov

Similarly, the research on Pf-DHFR inhibitors based on the N-(4-aminobenzoyl)-L-glutamic acid scaffold involved preparing a library of 120 compounds by using various aliphatic and aromatic amines in the synthesis. nih.gov This systematic variation of a part of the molecule while keeping the core scaffold constant is a classic approach to exploring SAR and identifying the chemical features that are most important for the desired biological effect. nih.gov Such studies are essential for refining the chemical scaffold to achieve higher potency and better selectivity for the target. nih.gov

Emerging Research Directions and Future Perspectives for N 4 Nitrobenzoyl Glutamic Acid

Integration of Advanced Omics Technologies for Comprehensive Functional Characterization

To move beyond preliminary functional assays, the integration of high-throughput "omics" technologies is essential for building a holistic picture of the biological effects of N-(4-Nitrobenzoyl)glutamic acid. These technologies can provide an unbiased, system-wide view of the molecular changes induced by the compound within a biological system. frontiersin.org

Proteomics: Mass spectrometry-based proteomics can be employed to identify the full spectrum of proteins that directly bind to or are indirectly affected by this compound. frontiersin.org This approach, often termed chemoproteomics, could use an immobilized version of the compound as bait to pull down interacting proteins from cell lysates, thereby identifying its specific molecular targets, which may include known glutamate (B1630785) receptors, transporters, or novel, previously unassociated enzymes. ontosight.ai

Metabolomics: As a glutamic acid derivative, the compound is expected to influence metabolic pathways. ontosight.ai Metabolomic analysis, tracking the dynamic changes in a wide array of small-molecule metabolites, can reveal how this compound perturbs central carbon metabolism, amino acid pathways, and neurotransmitter synthesis.

Transcriptomics: Technologies like RNA-Seq can provide a snapshot of all gene expression changes in response to the compound. nih.gov This can help elucidate the cellular signaling pathways and regulatory networks that are activated or suppressed, offering clues to its mechanism of action and potential downstream effects. nih.gov

A multi-omics approach, as outlined in the table below, would provide a powerful, multi-layered understanding of the compound's functional role. nih.gov

Table 1: Proposed Omics-Based Research Strategy for this compound

| Omics Technology | Research Question | Expected Outcome |

| Proteomics | Which proteins and enzymes in the human proteome does this compound directly interact with? | Identification of primary binding targets (e.g., glutamate transporters, metabolic enzymes). |

| Transcriptomics | How does cellular gene expression change upon exposure to the compound? | A map of upregulated and downregulated genes, revealing affected signaling pathways (e.g., stress response, apoptosis). |

| Metabolomics | What is the impact of the compound on the cellular metabolome, particularly amino acid and energy pathways? | Quantification of changes in metabolite levels, indicating specific enzymatic pathways that are inhibited or activated. |

| Interactomics | How do the identified proteins, genes, and metabolites form an integrated network of interactions? | A systems-level model of the compound's mechanism of action, connecting molecular interactions to cellular phenotype. |

Innovative Applications in Chemical Biology

The unique structure of this compound makes it a versatile tool for chemical biology, enabling the design of sophisticated probes and assays to study biological processes.

Enzyme Substrate and Inhibitor Development: Its similarity to glutamic acid suggests it can act as a substrate or inhibitor for enzymes that metabolize glutamate. ontosight.ai The 4-nitrobenzoyl group, being a chromophore, provides a convenient spectroscopic handle. smolecule.com Enzymatic cleavage of the amide bond would release 4-nitrobenzoic acid, a reaction that can be monitored by UV-visible spectroscopy. This principle is analogous to substrates like L-Glutamic acid γ-p-nitroanilide, which is used in colorimetric assays for γ-glutamyl transpeptidase. caymanchem.com This allows for high-throughput screening of enzyme inhibitors and characterization of enzyme kinetics.

Protein Labeling and Modification: The nitrobenzoyl moiety can be chemically modified, for instance, by reducing the nitro group to an amine. smolecule.com This amine can then be used as a chemical handle to conjugate other molecules, such as fluorophores or biotin, to the glutamic acid scaffold. Such derivatives could be used to label and visualize specific glutamate-binding proteins in cells or tissues, contributing to the field of proteomics research. smolecule.comscbt.com

Table 2: Potential Chemical Biology Applications

| Application Area | Approach | Advantage |

| Enzyme Assays | Use as a chromogenic substrate where enzyme activity releases a product detectable by spectrophotometry. | Enables continuous, real-time monitoring of enzyme activity for kinetics studies and inhibitor screening. |

| Protein Labeling | Chemically modify the nitro group to attach fluorescent dyes or affinity tags. | Allows for visualization and isolation of specific binding proteins within complex biological samples. smolecule.com |

| Molecular Probes | Serve as a competitive ligand in binding assays against endogenous glutamate. | Helps in quantifying the binding affinities of other molecules to glutamate receptors and transporters. |

Advancements in Structure-Based Design and In Silico Optimization

Computational chemistry and molecular modeling offer a rational, cost-effective path to optimize the structure of this compound for enhanced potency, selectivity, and drug-like properties. This in silico approach can guide the synthesis of new, more effective derivatives. researchgate.net

Molecular Docking: Docking simulations can predict the binding pose and affinity of this compound within the active site of target proteins, such as glutamate transporters or various enzymes. nih.gov These models can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex over time and how the compound might alter the protein's conformation. researchgate.net

Pharmacophore Modeling and Virtual Screening: Based on the structure of the parent compound, a pharmacophore model can be developed to screen large virtual libraries of molecules to identify new compounds with diverse chemical scaffolds that might exhibit similar or improved biological activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles and low toxicity risk before committing to costly synthesis. nih.gov

Table 3: Workflow for In Silico Optimization of this compound Derivatives

| Step | Computational Tool/Method | Objective |

| 1. Target ID | Proteomics, Literature Review | Identify and validate a high-value biological target (e.g., a specific glutamate receptor subtype). |

| 2. Binding Mode | Molecular Docking | Predict the most likely binding orientation and affinity of the parent compound to the target's active site. nih.gov |

| 3. Dynamic Stability | Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex and identify key dynamic interactions. researchgate.net |

| 4. Virtual Design | Structure-Based Design | Propose structural modifications to enhance binding affinity and selectivity based on docking/MD insights. |

| 5. Property Filter | ADMET Prediction | Screen designed derivatives for drug-like properties (e.g., solubility, membrane permeability, low toxicity). nih.gov |

| 6. Synthesis | Organic Synthesis | Synthesize the most promising candidates identified through the in silico workflow. |

Development of Novel Biosensing and Diagnostic Methodologies

The unique biochemical properties of this compound can be leveraged to create next-generation biosensors and diagnostic tools for monitoring glutamate-related physiological and pathological processes.